molecular formula C24H20O6S B2517864 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate CAS No. 869341-52-6

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate

Cat. No.: B2517864
CAS No.: 869341-52-6
M. Wt: 436.48
InChI Key: GYRCKLNNJLOFGQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate is a synthetic coumarin derivative functionalized with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a 4-methylbenzenesulfonate ester at position 6. The coumarin core (2H-chromen-2-one) is a bicyclic structure known for its diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The sulfonate ester moiety enhances solubility and stability, making it a common modification in pharmaceutical chemistry .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-22-21(14-19)16(2)23(24(25)29-22)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRCKLNNJLOFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Properties
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate Coumarin 4-MeO-Ph (C3), Me (C4), Tosyl (C6) Sulfonate ester, Methoxy ~428.4 (calculated) Hypothesized anticancer/anticoagulant activity (inferred from coumarin-sulfonate hybrids)
Sorafenib Tosylate Pyridine-urea 4-Me-Ph (sulfonate), CF3, Cl Sulfonate ester, Urea 637.00 Approved kinase inhibitor (hepatocellular carcinoma)
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate Coumarin 4-Cl-Ph (C3), CF3 (C2), Me-Bz (C7) Benzoate ester, Trifluoromethyl ~465.8 (calculated) Anticancer research (fluorinated coumarins enhance bioavailability)
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Dihydropyran 4-MeO-PhO (C2), Me (C6), Bz (C4) Benzoate ester, Methoxy ~356.3 (calculated) Structural studies (no reported bioactivity)

Key Findings

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound may enhance lipid solubility and membrane permeability compared to chlorophenyl or trifluoromethyl analogs .
  • Sulfonate esters (e.g., in Sorafenib Tosylate) are preferred over benzoates for pharmaceutical formulations due to improved aqueous solubility and metabolic stability .

Electronic and Steric Influences :

  • The electron-donating methoxy group in the target compound could stabilize the coumarin core via resonance, whereas electron-withdrawing groups (e.g., CF3 in the chlorophenyl analog) may increase electrophilicity and reactivity .

Synthetic Challenges :

  • Sulfonate ester formation typically requires sulfonic acid chlorides and controlled conditions to avoid hydrolysis, a step less critical for benzoate esters .

Validation tools (e.g., PLATON) ensure structural accuracy in such analyses .

Biological Activity

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate, with the CAS number 869341-49-1, is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group and a 4-methylbenzenesulfonate ester, makes it an interesting subject for various biological studies. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, cytotoxicity, and mechanisms of action.

PropertyValue
Molecular FormulaC₁₈H₁₈O₆S
Molecular Weight422.5 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form an intermediate product, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final compound .

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of this compound against various human cancer cell lines. For instance, it has been evaluated against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. The XTT cell viability assay revealed promising cytotoxic effects, with IC₅₀ values indicating significant potency compared to established chemotherapeutics like etoposide and camptothecin .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ Value (µM)
MDA-MB-23110.7
A5497.7
MIA PaCa-27.3

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation. Studies suggest that it may modulate signaling pathways related to apoptosis and cell cycle regulation . The binding affinity to these targets can alter their activity and lead to various biological effects.

Toxicity and Safety Profile

In terms of safety, preliminary assessments indicate that the compound exhibits low acute oral toxicity (LD₅₀ values around ~2.8–2.9 mol/kg) and does not show mutagenic effects in microbial DNA when tested using the Ames test . Furthermore, it demonstrates good permeability through the blood-brain barrier, suggesting potential therapeutic applications beyond oncology .

Case Studies

  • Study on Cytotoxic Effects : A study published in MDPI evaluated the cytotoxic effects of various chromen derivatives, including our compound, against human cancer cell lines. The results indicated that modifications in substituents significantly impacted biological activity, showcasing the importance of structural variations in drug design .
  • Mechanistic Insights : Research utilizing DFT (Density Functional Theory) calculations provided insights into the electronic properties and potential reactivity patterns of the compound. The HOMO-LUMO energy gap analysis suggested favorable interactions with biological targets, enhancing its candidacy as a therapeutic agent .

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